9H-Carbazol-3-amine

Electropolymerization Conducting Polymers Electrochemical Sensing

9H-Carbazol-3-amine is the definitive monomer for electropolymerization: its free 3-amino group enables reversible film deposition at ~0.29 V, while N-ethyl analogs fail to polymerize, forming only dimeric species. With Tm 254°C (vs 98–100°C for N-ethyl), it withstands high-temperature synthesis and thermal deposition. The nucleophilic amine serves as a versatile handle for Schiff base formation, diazotization, and N-arylation. Select this compound when electropolymerizability and thermal stability are critical.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 6377-12-4
Cat. No. B1294855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazol-3-amine
CAS6377-12-4
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N
InChIInChI=1S/C12H10N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,13H2
InChIKeyLRSYZHFYNDZXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazol-3-amine (CAS 6377-12-4) Procurement Guide: Technical Baseline for Research Selection


9H-Carbazol-3-amine (CAS 6377-12-4) is a tricyclic aromatic heterocycle consisting of a carbazole core with a primary amine substituent at the 3-position . This aminocarbazole scaffold serves as a versatile building block for materials chemistry and medicinal chemistry applications . Its electron-rich carbazole framework imparts intrinsic hole-transport capability, while the nucleophilic 3-amino group enables facile derivatization via Schiff base formation, diazotization, and N-arylation reactions . Key physicochemical identifiers include a molecular formula of C12H10N2, molecular weight of 182.22 g/mol, melting point of 254 °C, and predicted density of 1.317±0.06 g/cm³ . The compound is commercially available at ≥95% purity for research applications .

9H-Carbazol-3-amine: Why Generic Substitution with N-Alkyl or C-Substituted Analogs Fails in Electrochemical and Derivatization Applications


Substituting 9H-Carbazol-3-amine with a generic aminocarbazole or carbazole derivative without careful consideration of the specific substitution pattern carries substantial experimental risk. Electrochemical studies demonstrate that the parent 3-aminocarbazole yields a reversibly oxidizable film with a distinct oxidation potential of approximately 0.29 V, whereas its N-ethyl derivative fails to polymerize under identical conditions and instead forms a dimeric species in 40% yield [1]. This stark divergence in electropolymerization behavior directly impacts the compound's utility for fabricating conducting polymer films. Additionally, hole transport measurements reveal that compounds derived from aminocarbazole exhibit inferior charge transport characteristics compared to carbazole carbaldehyde-derived analogs, despite possessing more favorable (lower) oxidation potentials [2]. Therefore, generic selection of a carbazole derivative without verifying these critical property differences can lead to failed device fabrication or misleading structure-activity correlations. The quantitative evidence below substantiates where 9H-Carbazol-3-amine diverges meaningfully from its closest structural comparators.

9H-Carbazol-3-amine: Quantified Differentiation from N-Alkyl and C-Substituted Carbazole Analogs


Electrochemical Oxidation Potential: 9H-Carbazol-3-amine Enables Reversible Film Formation Unlike N-Ethyl Derivative

Electrochemical oxidation of 3-aminocarbazole (9H-Carbazol-3-amine) affords a reversibly oxidizable film with an oxidation potential of approximately 0.29 V, enabling controlled polymer film deposition. In contrast, N-ethyl-3-aminocarbazole fails to yield an appreciable polymer under identical electrochemical conditions; instead, chemical oxidation produces only a crystalline oxidized dimer in approximately 40% yield [1]. This difference in polymerization outcome is critical for researchers developing electroactive coatings or sensors.

Electropolymerization Conducting Polymers Electrochemical Sensing

Hole Transport Performance: 9H-Carbazol-3-amine Derivatives Exhibit Inferior Charge Mobility Relative to Carbaldehyde-Derived Analogs

Hole transport measurements on a series of carbazole derivatives reveal that compounds derived from 9-ethylcarbazole-3-carbaldehyde are generally superior hole conductors compared to those derived from 3-amino-9-ethylcarbazole (the N-ethyl analog of 9H-Carbazol-3-amine) [1]. This finding is notable because the aminocarbazole-derived compounds exhibit lower (more favorable) oxidation potentials, yet underperform in actual transport measurements. The authors attribute this to the higher polarizability of carbazolecarbaldehyde-derived compounds, reflected in their higher extinction coefficients, or to less irreversible oxidation processes [1].

Hole Transport Materials OLEDs Perovskite Solar Cells

Thermal and Physical Property Differentiation: 9H-Carbazol-3-amine Exhibits High Melting Point (254 °C) vs. N-Ethyl Derivative (98-100 °C)

9H-Carbazol-3-amine possesses a melting point of 254 °C . This contrasts sharply with its close structural analog, 3-amino-9-ethylcarbazole (9-ethyl-9H-carbazol-3-amine), which melts between 98 °C and 100 °C . The 154-156 °C difference in melting point reflects the significant impact of N-alkylation on intermolecular interactions and crystallinity. This physical property difference has direct implications for purification by recrystallization, formulation stability, and thermal processing conditions.

Thermal Stability Purification Formulation

Hole Mobility Benchmarking: 3,6-Disubstituted Carbazole Derivative Achieves 7.0 × 10⁻⁶ cm² V⁻¹ s⁻¹ vs. Spiro-OMeTAD at 2.5 × 10⁻⁵ cm² V⁻¹ s⁻¹

A triphenylamine-3,6-carbazole derivative (3,6Cz-TPA) exhibited a hole mobility of 7.0 × 10⁻⁶ cm² V⁻¹ s⁻¹, which is slightly lower than the mobility of the benchmark hole-transport material spiro-OMeTAD (2.5 × 10⁻⁵ cm² V⁻¹ s⁻¹) [1]. This carbazole-based HTM enabled perovskite solar cells to achieve a power conversion efficiency (PCE) of approximately 16%, comparable to spiro-OMeTAD (17%) [1]. This data provides a performance benchmark for carbazole-amine derivatives in photovoltaics.

Hole Transport Mobility Perovskite Solar Cells HTM

Cytotoxic Activity: 3-Amino-6-hydroxy-1,4-dimethyl-9H-carbazole Exhibits Comparable Potency to NMHE (Ellipticinium Reference) Against L1210 Leukemia

In a clonogenic assay using murine leukemia L1210 cells, the 3-amino-6-hydroxy-1,4-dimethyl-9H-carbazole derivative demonstrated cytotoxic activity comparable to N2-methyl-9-hydroxy ellipticinium acetate (NMHE), a reference cytotoxic agent [1]. While 9H-Carbazol-3-amine itself lacks the 1,4-dimethyl and 6-hydroxy substituents, this finding establishes the 3-amino carbazole core as a viable scaffold for anticancer development. The study further reveals that cytotoxicity is highly dependent on the nature and position of substituents, emphasizing the need for specific derivatives rather than generic carbazole selection [1].

Anticancer Cytotoxicity Carbazole Alkaloids

9H-Carbazol-3-amine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Electropolymerizable Monomer for Conducting Polymer Films and Electrochemical Sensors

9H-Carbazol-3-amine is uniquely suited as a monomer for electropolymerization, enabling the deposition of reversibly oxidizable polymer films at an oxidation potential of approximately 0.29 V [1]. This application scenario is directly validated by electrochemical studies confirming film formation, in stark contrast to the N-ethyl derivative which fails to polymerize [1]. Researchers developing electrochemical sensors, electrochromic devices, or conducting polymer coatings should select 9H-Carbazol-3-amine for its demonstrated electropolymerizability.

Synthetic Building Block for Carbazole-Derived Hole Transport Materials in OLEDs and Photovoltaics

While 9H-Carbazol-3-amine derivatives exhibit inferior hole transport compared to carbazolecarbaldehyde-derived analogs [2], the 3-amino group provides a versatile synthetic handle for constructing more complex carbazole-based hole transport materials. Carbazole derivatives as a class achieve hole mobilities up to 7.0 × 10⁻⁶ cm² V⁻¹ s⁻¹ and enable perovskite solar cells with ~16% PCE [3]. Researchers should leverage 9H-Carbazol-3-amine for synthesizing novel HTMs via Schiff base formation or N-arylation, with the understanding that further derivatization may be required to optimize charge transport performance.

Precursor for Cytotoxic Carbazole Derivatives in Anticancer Drug Discovery

The 3-amino carbazole core is a validated scaffold for cytotoxic compounds, as demonstrated by the 3-amino-6-hydroxy-1,4-dimethyl-9H-carbazole derivative which exhibits potency comparable to the ellipticinium reference NMHE against L1210 leukemia cells [4]. 9H-Carbazol-3-amine serves as the unsubstituted parent structure from which researchers can synthesize diverse libraries of 3-amino carbazole derivatives with varying substitution patterns at positions 1, 4, 6, and 8. Procurement of this compound is warranted for medicinal chemistry programs targeting anticancer carbazole alkaloid analogs.

High-Temperature Processing Applications Requiring Thermal Stability

With a melting point of 254 °C —significantly higher than the 98-100 °C melting point of its N-ethyl analog —9H-Carbazol-3-amine is the preferred choice for applications involving elevated processing temperatures. This includes high-temperature polymer synthesis, thermoset resin formulations, and thermal deposition techniques where low-melting analogs would degrade, volatilize, or phase-separate prematurely. The high melting point also facilitates purification by recrystallization and enables more robust storage and handling conditions.

Technical Documentation Hub

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